molecular formula C15H10O5 B11416350 methyl (2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11416350
M. Wt: 270.24 g/mol
InChI Key: ITTQFJCZHZMAHO-JYRVWZFOSA-N
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Description

METHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound that features a furan ring and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves the condensation of furan-2-carbaldehyde with a benzofuran derivative under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and benzofuran rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and furan-containing molecules. Examples include:

  • 2-Furylmethanol
  • Benzofuran-2-carboxylic acid
  • Methyl 2-furoate

Uniqueness

What sets METHYL (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE apart is its unique combination of a furan ring and a benzofuran moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

methyl (2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C15H10O5/c1-18-15(17)9-4-5-12-11(7-9)14(16)13(20-12)8-10-3-2-6-19-10/h2-8H,1H3/b13-8-

InChI Key

ITTQFJCZHZMAHO-JYRVWZFOSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CO3)/C2=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CO3)C2=O

Origin of Product

United States

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